molecular formula C14H20N2O4S B7082808 Ethyl 2-[[2-(butan-2-ylamino)-2-oxoacetyl]amino]-4-methylthiophene-3-carboxylate

Ethyl 2-[[2-(butan-2-ylamino)-2-oxoacetyl]amino]-4-methylthiophene-3-carboxylate

Cat. No.: B7082808
M. Wt: 312.39 g/mol
InChI Key: QTMWFCWUXZSHKK-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(butan-2-ylamino)-2-oxoacetyl]amino]-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(butan-2-ylamino)-2-oxoacetyl]amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and a suitable carboxylic acid derivative.

    Amidation Reaction:

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts and specific reaction temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(butan-2-ylamino)-2-oxoacetyl]amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts and specific solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Ethyl 2-[[2-(butan-2-ylamino)-2-oxoacetyl]amino]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Research: Researchers use this compound to study its effects on biological systems, including its interaction with enzymes and receptors.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(butan-2-ylamino)-2-oxoacetyl]amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiophene-3-carboxylate
  • Methyl 2-[[2-(butan-2-ylamino)-2-oxoacetyl]amino]-4-methylthiophene-3-carboxylate
  • Ethyl 2-[[2-(ethylamino)-2-oxoacetyl]amino]-4-methylthiophene-3-carboxylate

Uniqueness

This compound stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butan-2-ylamino group and the ethyl ester moiety can affect the compound’s solubility, stability, and interaction with biological targets, making it a unique candidate for various applications.

Properties

IUPAC Name

ethyl 2-[[2-(butan-2-ylamino)-2-oxoacetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-9(4)15-11(17)12(18)16-13-10(8(3)7-21-13)14(19)20-6-2/h7,9H,5-6H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMWFCWUXZSHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C(C(=CS1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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